1-Aminopiperidine-2,6-dione
CAS No.: 114609-19-7
Cat. No.: VC14377724
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114609-19-7 |
|---|---|
| Molecular Formula | C5H8N2O2 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 1-aminopiperidine-2,6-dione |
| Standard InChI | InChI=1S/C5H8N2O2/c6-7-4(8)2-1-3-5(7)9/h1-3,6H2 |
| Standard InChI Key | PAMWIQZMLLUFBP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C(=O)C1)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-Aminopiperidine-2,6-dione (CAS 114609-19-7) has the molecular formula and a molecular weight of 128.129 g/mol . Its IUPAC name, 1-aminopiperidine-2,6-dione, reflects the substitution pattern on the piperidine ring. The compound’s structure features a six-membered ring with an amine group at position 1 and two carbonyl groups at positions 2 and 6 (Figure 1).
Table 1: Key identifiers of 1-aminopiperidine-2,6-dione
| Property | Value |
|---|---|
| CAS Registry Number | 114609-19-7 |
| Molecular Formula | |
| Molecular Weight | 128.129 g/mol |
| InChI Key | PAMWIQZMLLUFBP-UHFFFAOYSA-N |
| SMILES | C1C(N)C(=O)NC(=O)C1 |
| Topological Polar Surface Area | 63.4 Ų |
The computed properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, suggesting moderate solubility in polar solvents . The exact mass is 128.058577 g/mol, with a monoisotopic mass of 128.058577 Da .
Physical and Chemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 1-Aminopiperidine-2,6-dione | Not reported | Not reported | Not reported |
| 3-Aminopiperidine-2,6-dione | 142–143 | 334.5 | 1.243 |
| 3-Aminopiperidine-2,6-dione HCl | 24666-56-6 | >300 (decomposes) | Not reported |
Applications in Pharmaceutical Chemistry
Role in PROTAC Development
1-Aminopiperidine-2,6-dione derivatives are critical in designing PROTACs, which recruit E3 ubiquitin ligases (e.g., cereblon) to degrade target proteins . For example, 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride (CAS 1158264-69-7) serves as a cereblon-binding linker in PROTACs, enabling targeted protein degradation . The amino group in 1-aminopiperidine-2,6-dione may facilitate similar interactions, though specific studies are pending.
Recent Research and Future Directions
Advances in Synthesis
Recent methodologies emphasize green chemistry principles, such as the palladium-catalyzed route for pomalidomide . Applying similar strategies to 1-aminopiperidine-2,6-dione could enhance yield and reduce environmental impact.
Emerging Therapeutic Applications
PROTACs and targeted protein degradation represent a frontier in drug discovery . The adaptability of 1-aminopiperidine-2,6-dione’s scaffold makes it a candidate for developing next-generation therapeutics against cancers and neurodegenerative diseases.
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